molecular formula C28H22N2O6S2 B6056622 5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione

5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione

Cat. No.: B6056622
M. Wt: 546.6 g/mol
InChI Key: JNOWYFZVJNYTLF-UHFFFAOYSA-N
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Description

5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione is a complex organic compound belonging to the class of dibenzo[b,f][1,5]diazocines. These compounds are characterized by their tricyclic structure, which includes two benzene rings and a seven-membered ring containing nitrogen and oxygen atoms.

Preparation Methods

The synthesis of 5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione typically involves a multi-step process. One common method starts with the reaction of variously substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) with 2-aminobenzoic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, its cytotoxic effects against cancer cells may be due to its ability to interfere with cellular processes such as DNA replication and repair .

Comparison with Similar Compounds

5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5,11-bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O6S2/c1-19-11-3-9-17-25(19)37(33,34)29-23-15-7-5-13-21(23)28(32)30(24-16-8-6-14-22(24)27(29)31)38(35,36)26-18-10-4-12-20(26)2/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOWYFZVJNYTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2C3=CC=CC=C3C(=O)N(C4=CC=CC=C4C2=O)S(=O)(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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